Benfluron hydrochloride

Description

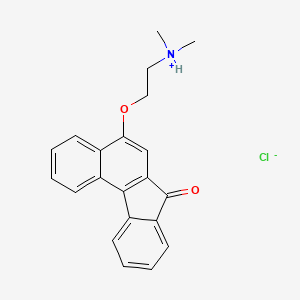

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

80427-58-3 |

|---|---|

Molecular Formula |

C21H20ClNO2 |

Molecular Weight |

353.8 g/mol |

IUPAC Name |

dimethyl-[2-(7-oxobenzo[c]fluoren-5-yl)oxyethyl]azanium;chloride |

InChI |

InChI=1S/C21H19NO2.ClH/c1-22(2)11-12-24-19-13-18-20(15-8-4-3-7-14(15)19)16-9-5-6-10-17(16)21(18)23;/h3-10,13H,11-12H2,1-2H3;1H |

InChI Key |

FEDBYSNFQHOGCJ-UHFFFAOYSA-N |

SMILES |

CN(C)CCOC1=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4C2=O.Cl |

Canonical SMILES |

C[NH+](C)CCOC1=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4C2=O.[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

78250-23-4 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

VUFB-13468 hydrochloride; VUFB-13468 hydrochloride; VUFB-13468 HCl; Benfluron Hydrochloride; Benfluron HCl |

Origin of Product |

United States |

Metabolic Transformations and Pharmacological Disposition in Preclinical Models

Phase I Biotransformation Pathways

Phase I metabolism of Benfluron hydrochloride introduces or exposes functional groups, leading to the formation of several metabolites. nih.govupce.cz Studies utilizing high-performance liquid chromatography (HPLC) combined with tandem mass spectrometry (MS/MS) have been instrumental in characterizing these biotransformation products in rat urine. nih.govupce.cz The primary Phase I pathways identified include both oxidative and reductive reactions. nih.gov

Oxidative reactions are a major route of metabolism for this compound in preclinical models. nih.govupce.cz These pathways, primarily catalyzed by cytochrome P450 enzymes, result in various structural modifications to the parent compound. The main oxidative transformations observed in rats include N-demethylation, hydroxylation of the aromatic system (arene oxidation), and N-oxidation. nih.gov

N-demethylation is a characteristic metabolic pathway for this compound. nih.gov This reaction involves the removal of a methyl group from the tertiary amine in the dimethylaminoethoxy side chain. This process results in the formation of a secondary amine metabolite, which is more polar than the parent drug. The identification of N-demethylated metabolites in rat urine has been confirmed through mass spectrometry analysis. nih.govupce.cz

Hydroxylation of the benzo[c]fluorene ring system is a key metabolic step. This reaction introduces a hydroxyl (-OH) group onto the aromatic structure, significantly increasing the water solubility of the molecule. While hydroxylation can occur at various positions, the formation of hydroxylated metabolites has been noted in preclinical studies with rats. nih.gov

Arene oxidation is a typical mechanism in the formation of this compound metabolites. nih.govupce.cz This process involves the enzymatic hydroxylation of the aromatic rings of the benzo[c]fluorene core. This pathway leads to the creation of phenolic metabolites, which can then be further metabolized through Phase II conjugation reactions. The differentiation of arene oxidation from N-oxidation in metabolites has been made possible through the detailed interpretation of tandem mass spectra. nih.gov

In addition to N-demethylation, the nitrogen atom in the side chain of this compound can undergo oxidation. N-oxidation is a recognized metabolic pathway for this compound in rats. nih.govupce.cz This reaction leads to the formation of an N-oxide metabolite, a more polar derivative of the parent compound.

Table 1: Summary of Oxidative Phase I Metabolic Pathways for this compound in Rats

| Metabolic Pathway | Reaction Description | Resulting Metabolite Type | Preclinical Model |

|---|---|---|---|

| N-Demethylation | Removal of a methyl group from the dimethylaminoethoxy side chain. | Secondary amine metabolite | Rat |

| 9-Hydroxylation | Addition of a hydroxyl group to the benzo[c]fluorene ring system. | Hydroxylated metabolite | Rat |

| Arene Oxidation | Hydroxylation of the aromatic benzo[c]fluorene core. | Phenolic metabolite | Rat |

Alongside oxidative reactions, this compound is also subject to reductive metabolism. These pathways are a significant aspect of its biotransformation, leading to metabolites with altered chemical properties.

The most prominent reductive pathway identified for this compound is the reduction of the carbonyl group (C=O) at position C7 on the 7H-benzo[c]fluorene-7-one core structure. nih.govnih.gov This biotransformation converts the ketone into a secondary alcohol, forming a dihydro metabolite. nih.govnih.gov This change in the chromophoric system of the molecule can be observed through UV spectra analysis. nih.govupce.cz This carbonyl reduction has been observed in studies using rat models and has also been investigated in human in vitro systems, including liver microsomes, cytosol, and hepatocytes. nih.govnih.gov

Table 2: Summary of Reductive Phase I Metabolic Pathways for this compound

| Metabolic Pathway | Reaction Description | Resulting Metabolite Type | Preclinical Model / System |

|---|

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 11beta-hydroxysteroid dehydrogenase 1 |

Reductive Metabolic Pathways

Phase II Biotransformation Pathways

Following Phase I reactions, Benfluron and its metabolites undergo Phase II conjugation reactions, which attach endogenous polar molecules to the substance. This process increases water solubility and facilitates elimination from the body. uomus.edu.iq In preclinical rat models, several Phase II pathways for Benfluron have been identified. upce.cznih.gov

Glucuronidation is a common Phase II metabolic pathway for Benfluron. upce.cznih.gov This reaction involves the enzymatic transfer of glucuronic acid from the activated coenzyme uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) to the drug molecule. uomus.edu.iq The resulting glucuronide conjugates are significantly more polar and are readily excreted. In studies on rat urine, various glucuronidated metabolites of Benfluron have been identified, including conjugates of the parent drug and its Phase I metabolites, such as the product of carbonyl reduction and demethylation. upce.cz

Sulfation represents another key Phase II conjugation pathway for Benfluron in preclinical models. upce.cznih.gov This process is catalyzed by sulfotransferases, which transfer a sulfonate group to the xenobiotic. The resulting sulfate conjugates are highly water-soluble and typically inactive. The identification of a carbonyl-reduced and demethylated sulfate metabolite in rat urine confirms this pathway's role in the biotransformation of Benfluron. upce.cz

In addition to the major pathways of glucuronidation and sulfation, other conjugation reactions can occur. Notably, glucosylation (conjugation with glucose) has been identified as a metabolic pathway for Benfluron. However, in rat models, this pathway is considered unusual and less common compared to glucuronidation. upce.cznih.gov

| Conjugation Pathway | Specific Metabolite Identified | Reference |

|---|---|---|

| Glucuronidation | Carbonyl reduction, demethylation glucuronide | upce.cz |

| Sulfation | Carbonyl reduction, demethylation sulfate | upce.cz |

| Glucosylation | Identified as an unusual pathway in rats | upce.cznih.gov |

Metabolite Characterization and Identification

In preclinical drug development, the characterization and identification of metabolites are critical steps to understand the biotransformation pathways of a new chemical entity. nih.gov Elucidating the structure of metabolites helps in understanding the disposition of the compound and identifying potential metabolic "soft spots". nih.gov This process is essential for selecting drug candidates with favorable pharmacokinetic profiles. youtube.com The primary objective is to identify and, in some cases, quantify the main metabolites to understand the metabolic routes of the parent compound. nih.gov

Advanced Analytical Techniques for Metabolite Elucidation

The structural elucidation of drug metabolites from complex biological matrices requires sophisticated analytical strategies. nih.gov Modern approaches typically involve an integrated use of high-performance separation techniques coupled with sensitive and selective spectroscopic detectors. nih.gov This combination allows for the confident identification of biotransformation products, even at low concentrations. nih.gov The synergy between chromatographic separation and mass spectrometry or other spectroscopic methods is invaluable for characterizing the structures of novel or isomeric metabolites. nih.gov

High-Performance Liquid Chromatography (HPLC) serves as a cornerstone analytical technique for the separation of drug metabolites in preclinical studies. Its primary function is to separate the parent drug from its various metabolites within a complex biological sample, such as plasma or urine, prior to their detection and identification. nih.gov In the study of Benfluron, HPLC was the chosen method for the separation of its phase I and phase II metabolites, demonstrating its efficacy in handling biotransformation products with varying polarities. nih.gov The use of HPLC is crucial as it provides clean samples of individual metabolites for subsequent analysis by spectroscopic techniques, which is vital for unambiguous structural determination. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and indispensable tool for the rapid detection and structural elucidation of drug metabolites. nih.gov This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and structural information provided by tandem mass spectrometry. youtube.com

In preclinical studies of Benfluron in rats, an integrated approach using HPLC separation followed by electrospray ionization tandem mass spectrometry (MS/MS) was employed to characterize its biotransformation products in urine. nih.gov This analysis identified several key metabolic pathways for Benfluron. nih.gov The interpretation of tandem mass spectra was crucial for distinguishing between different types of metabolic changes, such as the specific position of demethylation (N- vs. O-demethylation) and differentiating N-oxidation from arene oxidation for both phase I and phase II metabolites. nih.gov Furthermore, the use of various HPLC/MS/MS scan functions, including reconstructed ion current chromatograms and constant neutral loss chromatograms, enabled the detection of metabolites present in low abundance. nih.gov

Table 1: Metabolic Pathways of Benfluron Identified via LC-MS/MS in Rat Models

| Metabolic Reaction Type | Description |

| Arene Oxidation | Hydroxylation of an aromatic ring. |

| N-Oxidation | Oxidation of a nitrogen atom. |

| N-Demethylation | Removal of a methyl group from a nitrogen atom. |

| O-Demethylation | Removal of a methyl group from an oxygen atom. |

| Carbonyl Reduction | Reduction of a carbonyl group to a hydroxyl group. |

| Glucuronidation | Conjugation with glucuronic acid (Phase II). |

| Sulfation | Conjugation with a sulfate group (Phase II). |

| Glucosylation | Conjugation with glucose, an unusual pathway in rats. |

| Double Glucuronidation | Conjugation with two glucuronic acid molecules, also unusual in rats. |

This table summarizes the metabolic transformations of Benfluron identified in preclinical rat studies using LC-MS/MS. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides definitive structural information for metabolite identification. unl.eduresearchgate.net While mass spectrometry provides information on molecular weight and fragmentation, NMR offers detailed insights into the precise molecular structure, making it invaluable when MS data alone is insufficient to determine the exact site of metabolism or to differentiate between isomers. nih.gov

Proton NMR (¹H-NMR) spectroscopy, in particular, can reveal the structural changes a compound undergoes as a result of metabolism. nih.gov The process of identifying drug metabolites by NMR in biofluids can be complicated by signals from endogenous molecules. nih.gov Therefore, effective sample clean-up and separation of the metabolites from the biological matrix, often achieved through techniques like solid-phase extraction (SPE) or HPLC, are crucial prerequisites for successful NMR analysis. nih.gov In the context of metabolite elucidation, Fourier Transform NMR (FT-NMR) is a standard method that enhances the sensitivity and speed of data acquisition. unl.edu

Mass Spectrometry (MS) is a core technology in metabolite identification due to its high sensitivity and ability to provide molecular weight and structural information. nih.gov High-accuracy mass measurements are particularly useful as they allow for the confirmation of a metabolite's elemental composition and, by extension, the nature of the metabolic reaction that occurred (e.g., oxidation, demethylation). nih.gov

Tandem mass spectrometry (MS/MS) is a widely used technique where ions of a specific mass-to-charge ratio are selected and fragmented to produce a characteristic spectrum, which provides clues to the molecule's structure. europa.eu Various ionization techniques are employed to generate ions from the drug and its metabolites for MS analysis. While older methods like Fast Atom Bombardment (FAB-MS) have been used, modern preclinical metabolism studies, including those on Benfluron, more commonly utilize soft ionization techniques like electrospray ionization (ESI), which is readily coupled with liquid chromatography. nih.gov

Ultraviolet (UV) detection, typically coupled with HPLC in the form of a photodiode-array (PDA) detector, provides valuable complementary information for metabolite identification. nih.gov This technique is based on the principle that molecules containing a chromophore—a part of the molecule that absorbs UV light—will produce a signal.

Metabolic transformations can alter the chromophoric system of a parent drug, leading to changes in the UV spectrum of the resulting metabolite. nih.gov This change can serve as an indicator of a specific structural modification. For instance, in the analysis of Benfluron metabolites, the reduction of the carbonyl group within the 7H-benzo[c]fluorene-7-one chromophore resulted in a significant alteration of the UV spectrum. This observation provided strong, complementary evidence that supported the structural data obtained from MS/MS analysis. nih.gov

Table 2: Role of Analytical Techniques in Benfluron Metabolite Elucidation

| Technique | Primary Role in Metabolite Analysis | Specific Application to Benfluron |

| HPLC | Separation of parent drug and metabolites from biological matrix. | Used to separate Phase I and Phase II metabolites from rat urine. nih.gov |

| LC-MS/MS | Provides molecular weight and structural fragmentation data for identification. | Characterized biotransformation products and identified multiple metabolic pathways. nih.gov |

| NMR Spectroscopy | Provides definitive structural elucidation, including stereochemistry and position of modification. | General application for unambiguous structure confirmation when MS data is inconclusive. nih.govunl.edu |

| Mass Spectrometry (MS) | Determines molecular weight and elemental composition of metabolites. | High-accuracy mass measurements confirmed elemental composition of Benfluron metabolites. nih.gov |

| UV Detection | Provides complementary structural information based on changes to the drug's chromophore. | Confirmed carbonyl group reduction by observing significant changes in the UV spectrum. nih.gov |

This table outlines the specific functions of key analytical methods used in the characterization of Benfluron metabolites.

Analysis of Biotransformation Precursors

The biotransformation of this compound in preclinical models involves a series of metabolic reactions that convert the parent compound into various metabolites. The analysis of these transformations reveals a complex interplay of phase I and phase II metabolic pathways. Benfluron itself is the initial precursor to a cascade of metabolites, which are formed through various oxidative and reductive reactions, followed by conjugation reactions.

In studies conducted on rat models, the primary mechanisms of metabolite formation have been identified as arene oxidation, N-oxidation, N-demethylation, O-demethylation, carbonyl reduction, glucuronidation, and sulfation nih.gov. These reactions lead to the formation of both phase I and phase II metabolites, with the former often serving as the direct precursors for the latter. The biotransformation products are characterized through techniques such as high-performance liquid chromatography (HPLC) combined with tandem mass spectrometry (MS/MS), which allows for the separation and identification of metabolites in biological samples like urine nih.gov.

The metabolic pathways indicate that Benfluron undergoes initial modifications to introduce or expose functional groups, making the molecule more polar and susceptible to subsequent conjugation. For instance, oxidation reactions introduce hydroxyl groups, while demethylation reactions expose amine or hydroxyl moieties. These phase I metabolites are then the immediate precursors for phase II reactions, where they are conjugated with endogenous molecules like glucuronic acid or sulfate to further increase their water solubility and facilitate their excretion nih.gov.

Unusual metabolic pathways for rat samples, such as glucosylation and double glucuronidation, have also been observed, highlighting the diverse biotransformation routes for this compound nih.gov. The reduction of the carbonyl group in the 7H-benzo[c]fluorene-7-one chromophore represents another significant metabolic transformation, leading to a notable change in the chromophoric system of the resulting metabolites nih.gov.

The detailed analysis of tandem mass spectra allows for the differentiation of isomeric metabolites, such as distinguishing between N-demethylation and O-demethylation, as well as between N-oxidation and arene oxidation for both phase I and phase II metabolites nih.gov. This level of detail is crucial for a comprehensive understanding of the biotransformation precursors and their resulting products.

Phase I Metabolic Transformations as Precursors to Phase II Metabolites

The initial biotransformation of this compound involves several key phase I reactions. The metabolites formed in this phase serve as the direct precursors for the subsequent phase II conjugation reactions.

| Phase I Reaction | Description | Resulting Functional Group |

| Arene Oxidation | Introduction of a hydroxyl group onto the aromatic ring system of the Benfluron molecule. | Hydroxyl (-OH) |

| N-Oxidation | Oxidation of a nitrogen atom within the molecule. | N-oxide |

| N-Demethylation | Removal of a methyl group from a nitrogen atom. | Secondary Amine (-NH) |

| O-Demethylation | Removal of a methyl group from an oxygen atom, typically from a methoxy (B1213986) group. | Hydroxyl (-OH) |

| Carbonyl Reduction | Reduction of the ketone group in the fluorenone structure. | Secondary Alcohol (-CHOH) |

Phase II Metabolic Transformations

The phase I metabolites, with their newly introduced or exposed functional groups, act as precursors for phase II conjugation reactions. These reactions further modify the metabolites, significantly increasing their polarity and facilitating their elimination from the body.

| Phase II Reaction | Conjugating Agent | Precursor Functional Group |

| Glucuronidation | UDP-glucuronic acid (UDPGA) | Hydroxyl, Amine |

| Sulfation | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Hydroxyl |

| Glucosylation | UDP-glucose | Hydroxyl |

| Double Glucuronidation | UDP-glucuronic acid (UDPGA) | Two available functional groups (e.g., two hydroxyls) |

Structure Activity Relationships Sar and Analogues Research

Design and Synthesis of Benfluron Hydrochloride Derivatives

The design of Benfluron derivatives has been largely guided by a strategy to optimize its antiretroviral properties by modifying the parent benzo[c]fluorenone system. researchgate.netmdpi.comresearchgate.net This has involved the synthesis of various analogues to probe the roles of specific structural motifs. nih.gov

An exploratory approach to enhance the biological activity of Benfluron focused on the systematic modification of its core structure. researchgate.netmdpi.comresearchgate.net As Benfluron was previously studied as a cytostatic agent, a key consideration for its optimization as an antiviral was improving its therapeutic index. mdpi.com The primary strategy involved designing and obtaining analogues that modified the benzo[c]fluorenone system by removing either the benzene[c] ring, the cyclopentanone (B42830) ring, or both. researchgate.netmdpi.comnih.gov This allowed researchers to assess the relative impact of these moieties on the compound's ability to bind to the HIV-1 RRE, inhibit the RRE-Rev interaction, and exert antiviral effects. researchgate.netresearchgate.netnih.gov

One derivative, 3,9-Dimethoxybenfluron, was specifically developed to address Benfluron's rapid deactivation through carbonyl reduction at the C7 position. nih.gov The modification strategy was to add dimethoxy substituents to the benzo[c]fluorene moiety to protect the carbonyl group from metabolic reduction by cellular enzymes. nih.gov

The synthesis of Benfluron analogues has been achieved through multi-step chemical processes. nih.gov A general procedure for several analogues involves starting with corresponding phenol (B47542) or naphthol precursors. researchgate.netnih.gov This is followed by a nucleophilic bimolecular substitution of chlorinated intermediates with an appropriate amine, such as dimethylamine (B145610) or N-methyl-piperazine, to yield the final products. nih.gov

While some precursors like certain phenols were commercially available, others required custom synthesis. nih.gov For instance, the 1-naphthol (B170400) derivative designated as precursor 4a was synthesized via a Suzuki cross-coupling reaction between 4-bromo-naphthol and phenylboronic acid. nih.gov Another precursor, 5a , was obtained through a more complex route beginning with an aldol (B89426) condensation between methyl 4-oxo-4-phenylbutanoate and benzaldehyde, which was then subjected to an intramolecular Friedel–Crafts acylation promoted by acetic anhydride. nih.gov All synthesized compounds were rigorously characterized using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (MS). nih.gov

Structural Determinants of Biological Activity

Structure-activity relationship studies have conclusively shown that both the benz[c]fluorene and the cyclopentanone components of the Benfluron scaffold are essential for its potent antiretroviral activity and strong engagement with the RRE-Rev target. researchgate.netresearchgate.netnih.govnih.gov

The benz[c] component, also referred to as the naphthalene (B1677914) system, is a major contributor to the anti-HIV action and is considered crucial for the antiretroviral activity. mdpi.comnih.gov However, this moiety is also identified as an important determinant of cellular toxicity. mdpi.comnih.gov

The cyclopentanone ring plays a significant role in target engagement. mdpi.comnih.gov Its presence significantly increases the affinity for the RRE in vitro and contributes markedly to the anti-HIV activity observed in cell cultures. nih.gov Analogs where the cyclopentanone ring was removed showed a weaker affinity for the RRE subdomain IIB. mdpi.com The removal of the cyclopentanone ring was found to have a lesser impact on both antiviral activity and toxicity compared to the removal of the benz[c] moiety. nih.gov Ultimately, studies comparing various analogues concluded that both of these structural motifs are required for strong RRE-Rev inhibition and potent antiviral effects. mdpi.comnih.gov

Substituents on the benzo[c]fluorenone core can significantly influence the metabolic stability and electronic properties of Benfluron derivatives. A key metabolic pathway for Benfluron is its deactivation via carbonyl reduction at the C7 position, a process carried out by cellular reductases. nih.gov

Research has shown that the addition of methoxy (B1213986) groups can protect the molecule from this reduction. A study comparing Benfluron with its derivative, 3,9-Dimethoxybenfluron, found that the dimethoxy substitution significantly protects the carbonyl group from deactivation by both microsomal and cytosolic reductases. nih.gov This derivative showed a 4-fold and 6-10 fold lower extent of carbonyl reduction in human liver microsomes and cytosol, respectively, compared to the parent Benfluron. nih.gov Purified human enzymes, including cytosolic carbonyl reductase and microsomal 11beta-hydroxysteroid dehydrogenase 1, were shown to be capable of reducing Benfluron, with the rate of reduction being about 10 times higher for Benfluron than for its dimethoxy-substituted counterpart with 11beta-HSD 1. nih.gov

While specific data on the redox potential of Benfluron is not extensively detailed, studies on related fluorenone structures show that substituents can modulate their electrochemical properties. For example, the introduction of electron-donating groups, such as N-donor substituents, on the fluorene (B118485) scaffold has been shown to significantly decrease the oxidation potential of the molecule. mdpi.com This suggests that the electronic properties of the Benfluron core can be tuned by the strategic placement of substituents, which in turn could influence its biological interactions and metabolic fate.

The specific structural features of Benfluron analogues directly correlate with their ability to bind to the HIV-1 RRE and inhibit the formation of the RRE-Rev ribonucleoprotein complex, which is critical for viral replication. mdpi.comresearchgate.net Benfluron itself was identified as an RRE-Rev inhibitor that recognizes the RRE subdomain IIB. mdpi.com

Studies on a series of six analogues, which systematically lacked the benzene[c] and/or cyclopentanone components, revealed the relative importance of these moieties for target engagement. mdpi.com An N,N-dimethylaminoethoxy-fluorenone analog that lacked the benzene[c] ring of Benfluron exhibited a substantially lower affinity for the RRE subdomain IIB (Kd = 45.6 µM) compared to the parent molecule (Kd = 4.83 µM) and showed no RRE-Rev inhibition at concentrations below 50 µM. mdpi.com An even more pronounced negative effect was observed for analogues that lacked both the benzene[c] ring and the cyclopentanone ring or the carbonyl group. mdpi.com

Conversely, an analog that maintained the naphthalene moiety of Benfluron but lacked the cyclopentanone ring retained some ability to inhibit the RRE-Rev complex, with an IC50 of approximately 29 µM. mdpi.com These findings underscore that while both the benzene[c] and cyclopentanone rings are important, the complete benzo[c]fluorenone scaffold is required for the strongest RRE binding and RRE-Rev inhibitory activity. mdpi.com

| Compound | Structural Modifications vs. Benfluron | RRE IIB Affinity (Kd, µM) | RRE-Rev Inhibition (IC50, µM) | Antiviral Activity (EC50, µM) |

|---|---|---|---|---|

| Benfluron | Parent Compound | 4.83 | 14.8 | 11.0 |

| Analog 1 | Lacks benzene[c] ring | 45.6 | >50 | >50 |

| Analog 2 | Lacks benzene[c] and cyclopentanone rings | >50 | >50 | >50 |

| Analog 3 | Lacks benzene[c] ring and carbonyl group | >50 | >50 | >50 |

| Analog 4 | Lacks cyclopentanone ring | >50 | >50 | 15.4 |

| Analog 5 | Lacks cyclopentanone ring (different scaffold) | 31.4 | 28.9 | 19.4 |

Comparative Studies with Related Fluorene and Fluorenone Derivatives

Benfluron and Dimefluron Comparative Metabolism and Activity

Dimefluron, a derivative of benzo[c]fluorene, was developed with the goal of improving the pharmacokinetic properties of Benfluron. cuni.cz Both compounds have been investigated for their potential as antineoplastic agents. researchgate.netingentaconnect.com

A significant challenge and a key comparative point for both Benfluron and Dimefluron is their rapid metabolic deactivation. A principal pathway for this inactivation in both compounds is the carbonyl reduction at the C7 position, which leads to the formation of nearly inactive 7-hydroxy metabolites. cuni.czresearchgate.net

Despite this similarity, their primary phase I biotransformation pathways show notable differences. Benfluron undergoes rapid biotransformation involving both oxidative and reductive processes. researchgate.net Key metabolic routes for Benfluron include 9-hydroxylation followed by O-glucuronidation. researchgate.net In contrast, the major phase I metabolites of Dimefluron are its O-desmethylated derivatives. researchgate.net Glucuronidation also represents a phase II metabolic pathway for Dimefluron. nih.gov

| Feature | Benfluron | Dimefluron |

| Developmental Goal | Original compound | Developed to improve upon Benfluron's pharmacokinetics cuni.cz |

| Therapeutic Area | Antineoplastic researchgate.net | Antineoplastic cuni.czresearchgate.net |

| Shared Deactivation | Carbonyl reduction to an inactive 7-hydroxy metabolite cuni.czresearchgate.net | Carbonyl reduction to an inactive 7-hydroxy metabolite cuni.cz |

| Primary Phase I Metabolism | 9-hydroxylation and other oxidative/reductive pathways researchgate.net | O-desmethylation researchgate.net |

| Phase II Metabolism | O-glucuronidation of metabolites researchgate.net | Glucuronidation nih.gov |

Activity Profiles of Benfluron Metabolites (e.g., 7-Dihydrobenfluron (B1221323), Benfluron N-oxide)

The metabolites of Benfluron are not merely inactive byproducts; some possess significant biological activity. Benfluron N-oxide, for instance, is recognized as an active anti-neoplastic metabolite of the parent compound.

Metabolic studies show that Benfluron N-oxide undergoes further transformations, primarily through reductive pathways. These pathways can convert Benfluron N-oxide back into the parent tertiary amine, Benfluron, or alternatively produce 7-dihydrobenfluron N-oxide. The specific pathway and resulting products can vary significantly between different species.

| Metabolite | Role/Activity | Metabolic Pathway |

| Benfluron N-oxide | Active anti-neoplastic metabolite | Generated from Benfluron via flavin-monooxygenase catalysis. |

| 7-Dihydrobenfluron N-oxide | A reductive transformation product of Benfluron N-oxide. | Formed from Benfluron N-oxide via microsomal enzymes. |

Fluorenone Scaffold as a Pharmacophore in Drug Discovery

The fluorenone structure, which forms the core of Benfluron, is a recognized pharmacophore in the field of drug discovery. This tricyclic aromatic ketone is a key component in a wide range of biologically active compounds, highlighting its importance in medicinal chemistry.

The versatility of the fluorenone scaffold allows it to be a structural foundation for drugs with diverse therapeutic applications. Its derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including:

Anticancer/Antineoplastic : As seen with Benfluron, many fluorenone derivatives show potential as antitumor agents. mdpi.com Some analogues have demonstrated the ability to inhibit DNA topoisomerase I, a key enzyme in cell replication. mdpi.com

Antiviral : The fluorenone nucleus is present in compounds with antiviral properties, such as Tilorone. ingentaconnect.com

Antimicrobial : Certain fluorene derivatives have shown broad-spectrum activity against various microorganisms, including bacteria and yeasts. ingentaconnect.com

Antidiabetic and Antioxidant : Recent research has explored fluorenone-thiazolidine-4-one hybrids as potential agents for managing diabetes, demonstrating α-glucosidase inhibition and antioxidant capabilities. researchgate.net

The wide array of biological activities associated with the fluorenone scaffold underscores its value as a privileged structure for designing and developing new therapeutic agents. ingentaconnect.comnih.gov

Preclinical Research Models and Methodologies

In Vitro Cellular Models for Efficacy Studies

In vitro models are fundamental in preclinical research, offering a controlled environment to assess the direct effects of a compound on specific cell types.

Tumor Cell Lines

A variety of human and murine tumor cell lines are standardly used to screen for anticancer activity. These models allow for the preliminary assessment of a compound's ability to inhibit cell growth and induce cell death. Commonly used cell lines for such efficacy studies include:

Ehrlich Ascites Carcinoma (EAC): An experimental transplantable tumor model that can be maintained in vivo in mice or cultured in vitro. ekb.egnih.govresearchgate.net EAC cells are utilized for screening potential antitumor agents. nih.govresearchgate.net

P388 Leukemia: A murine leukemia cell line used historically in large-scale screening programs for identifying potential chemotherapeutic agents.

MOLT-4: A human T-lymphoblast cell line derived from a patient with acute lymphoblastic leukemia. nih.govbcrj.org.br It is used in immunology and cancer research. nih.gov

HeLa: A human cervical adenocarcinoma cell line, one of the oldest and most commonly used human cell lines in scientific research. nih.govpharmacophorejournal.com It is widely used to investigate the cytotoxic effects of new compounds. nih.govpharmacophorejournal.comresearchgate.net

V/79: A Chinese hamster lung fibroblast cell line often used in toxicology and cancer research.

Breast Cancer Cell Lines (MCF-7, BT-549, MDA-MB-231): These represent different subtypes of breast cancer. MCF-7 is an estrogen receptor (ER)-positive line, while MDA-MB-231 is a triple-negative breast cancer line, offering a means to evaluate efficacy against different tumor characteristics. walshmedicalmedia.comwalshmedicalmedia.comnih.govnih.govresearchgate.net

While these cell lines are established models for evaluating cytotoxic and cytostatic compounds, specific research detailing the efficacy of Benfluron hydrochloride against them is not extensively available in publicly accessible literature.

Hematopoietic Stem Cell Assays

To evaluate the effects of a compound on blood-forming cells, hematopoietic stem and progenitor cell (HSPC) assays are employed. These assays measure the ability of HSPCs to proliferate and differentiate into various blood cell lineages. nih.govnih.govspringernature.com

Key methodologies include the Colony-Forming Cell (CFC) or Colony-Forming Unit (CFU) assay, where progenitor cells are cultured in a semi-solid medium. nih.govnih.govstemcell.comcellbiolabs.com The resulting colonies, such as Burst-Forming Unit-Erythroid (BFU-E) and Colony-Forming Unit-Granulocyte, Macrophage (CFU-GM), are counted and characterized to assess the compound's impact on specific hematopoietic lineages. cellbiolabs.com Long-Term Culture-Initiating Cell (LTC-IC) assays are more time-consuming and are used to evaluate the most primitive hematopoietic cell populations. nih.gov

Specific studies investigating the direct effects of this compound using these hematopoietic stem cell assays are not detailed in the available scientific literature.

HIV-1 Infected Cell Lines

This compound has been identified as a cytostatic agent with potent anti-HIV activity. researchgate.net Its efficacy has been evaluated using HIV-1 infected cell lines, which are critical for screening and characterizing antiretroviral compounds.

MT-2 Cells: The MT-2 cell line is a human T-cell leukemia line that is highly susceptible to HIV-1 infection and replication, making it a standard model for evaluating anti-HIV drugs. nih.gov Research on Benfluron and its analogs has utilized MT-2 cells to determine key efficacy and toxicity parameters. researchgate.net In these cellular assays, the inhibitory activity is measured as the 50% effective concentration (EC₅₀), while cellular toxicity is measured as the 50% cytotoxic concentration (CC₅₀). researchgate.netresearchgate.net

The table below summarizes the findings from a study on Benfluron in MT-2 cell assays.

| Compound | Anti-HIV-1 Activity (EC₅₀) µM | Cellular Toxicity (CC₅₀) µM | Selectivity Index (SI) |

| Benfluron | 0.012 | >100 | >8333 |

This table presents data on Benfluron's performance in MT-2 cellular assays, indicating its inhibitory activity against HIV-1 and its corresponding cellular toxicity. researchgate.net

In Vivo Animal Models for Efficacy Evaluation

Tumor-Bearing Animal Models

To assess the antitumor efficacy of compounds in a living organism, tumor-bearing animal models are widely used. These models involve the inoculation of tumor cells into immunocompromised or syngeneic animals.

Ehrlich Tumor-Bearing Mice: The Ehrlich Ascites Carcinoma (EAC) model is a commonly used transplantable tumor model in mice. irispublishers.commdpi.comrdd.edu.iqiaea.org After injection, the EAC cells proliferate rapidly in the peritoneal cavity, forming a liquid tumor, or can be injected subcutaneously to form a solid tumor. nih.govmdpi.com This model is valuable for evaluating the effects of potential anticancer agents on tumor growth, ascites fluid volume, and the survival time of the host animal. irispublishers.commdpi.com

While the Ehrlich tumor model is a well-established system for in vivo anticancer drug screening mdpi.commdpi.com, specific studies detailing the efficacy of this compound in this particular model were not found in the reviewed literature.

Studies in Various Animal Species for Metabolic Evaluation

Evaluating the metabolism of a compound across different animal species is a critical step in preclinical development. These studies help to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate and to identify potential species-specific differences in metabolic pathways. nih.govnih.govclinpgx.org

Commonly used species for these comparative metabolic evaluations include:

Rat

Rabbit

Pig

Guinea Pig

Goat

Such studies typically analyze urine, feces, and plasma to identify and quantify the parent drug and its metabolites. nih.gov This information is crucial for predicting the compound's metabolic fate in humans. nih.gov

Advanced Analytical Approaches in Preclinical Research

In the preclinical evaluation of this compound and its analogs, a suite of advanced analytical techniques is employed to ensure compound integrity, elucidate structures, and investigate mechanisms of action at a molecular level. These methodologies are fundamental in generating robust and reproducible data, forming the foundation for understanding the compound's biological activities.

Chromatographic Techniques for Compound and Metabolite Analysis (e.g., HPLC, Chiral HPLC)

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound and its related substances. High-Performance Liquid Chromatography (HPLC) is a primary tool in pharmaceutical analysis due to its high resolving power, sensitivity, and reproducibility. iipseries.org It is routinely used for determining the purity of the active pharmaceutical ingredient (API) and for impurity profiling.

In the context of this compound's analogs, chromatographic techniques are crucial during synthesis and purification. For instance, column chromatography with a silica gel stationary phase is utilized to isolate and purify synthesized intermediates and final products, ensuring high sample purity before subsequent biological testing. mdpi.com

Chiral HPLC is a specialized form of HPLC that separates enantiomers, which are stereoisomers that are mirror images of each other. nih.govchromatographyonline.com Although enantiomers have nearly identical physical and chemical properties in an achiral environment, they can exhibit significantly different pharmacological and toxicological effects in the body. nih.gov Chiral HPLC uses a chiral stationary phase (CSP) to achieve separation based on the differential interactions between the enantiomers and the CSP. nih.govchromatographyonline.com This technique is essential for the analysis of chiral drugs to ensure the desired enantiomer is present in the correct form and quantity. Polysaccharide-derived CSPs are widely used and can be operated in various modes, including normal phase, reversed phase, and polar organic modes, to achieve optimal separation. pharmafocusamerica.com

| Technique | Principle | Primary Application in Preclinical Research |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separates components based on their differential partitioning between a stationary phase and a liquid mobile phase under high pressure. iipseries.org | Purity assessment, impurity profiling, quantification of API, and analysis of metabolites. |

| Chiral HPLC | Utilizes a chiral stationary phase (CSP) to separate enantiomers based on stereospecific interactions. chromatographyonline.com | Separation and quantification of individual enantiomers of a chiral drug. |

| Column Chromatography | Separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) as a liquid mobile phase passes through it. | Purification of synthesized compounds, such as the analogs of this compound. mdpi.com |

Spectrometric Techniques for Structural Elucidation (e.g., MS, NMR, UV)

Spectrometric methods are powerful tools for the definitive identification and structural elucidation of molecules like this compound. jchps.comresearchgate.net These techniques provide detailed information about molecular weight, molecular formula, and the connectivity of atoms within a molecule.

Mass Spectrometry (MS): This technique measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight with high accuracy. jchps.com High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to confirm the elemental composition of newly synthesized molecules. For example, HR-ESI MS was used to confirm the calculated molecular formulas of various Benfluron analogs. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for elucidating the precise structure of an organic molecule. jchps.comresearchgate.net It provides information about the chemical environment of specific nuclei, such as ¹H (proton) and ¹³C (carbon-13). researchgate.net Through various one-dimensional (1D) and two-dimensional (2D) NMR experiments, the complete chemical structure and connectivity of atoms can be determined. In the study of Benfluron analogs, ¹H NMR and ¹³C NMR were used to verify the structures of the synthesized compounds. mdpi.com

Ultraviolet-Visible (UV) Spectroscopy: UV spectroscopy measures the absorption of ultraviolet or visible light by a compound. It is particularly useful for analyzing molecules containing chromophores (parts of a molecule that absorb light). The benzo[c]fluorenone scaffold of this compound contains extensive conjugated systems, making it suitable for analysis by UV spectroscopy to confirm the presence of this core structure.

| Technique | Parameter | Observed Data/Results |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ ppm) | 7.81 (m, 2H), 7.57 (m, 1H), 7.42 (m, 3H), 7.33 (m, 2H), 7.18 (m, 1H), 4.35 (t, J = 5.8 Hz, 2H), 3.86 (t, J = 5.8 Hz, 2H) |

| Interpretation | Signals correspond to the protons in the benzophenone structure with an attached 2-chloroethoxy group. | |

| ¹³C NMR (101 MHz, CDCl₃) | Chemical Shift (δ ppm) | 196.4, 158.4, 138.8, 137.8, 132.3, 129.9, 129.5, 128.3, 122.9, 121.7, 114.5, 68.5, 41.7 |

| Interpretation | Signals confirm the carbon framework of the molecule. | |

| HR-ESI MS (ESI-TOF, positive mode) | Calculated m/z for [C₁₅H₁₃ClO₂ + H]⁺ | 277.0626 |

| Found m/z | 277.0621 |

Data sourced from a study on Benfluron analogs. mdpi.com

Molecular Biology Techniques (e.g., RT-PCR, Western Blotting)

To investigate the mechanism of action of this compound at the cellular level, molecular biology techniques are employed to measure changes in gene and protein expression.

Reverse Transcription Polymerase Chain Reaction (RT-PCR): This technique is used to detect and quantify the amount of a specific RNA molecule. It involves converting RNA into complementary DNA (cDNA) using reverse transcriptase, followed by the amplification of the cDNA using PCR. researchgate.net In research on this compound, RT-PCR experiments have been used to indicate that its antiviral mechanism of action involves the inhibition of Rev function and viral transcription. mdpi.com

Western Blotting: Also known as immunoblotting, Western blotting is a widely used technique to detect and quantify specific proteins in a sample. nih.gov The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing for a target protein using specific antibodies. nih.gov This method could be used to assess how this compound affects the expression levels of specific viral or cellular proteins that are relevant to its mechanism of action.

Cell-Based Assays for Functional Analysis (e.g., Flow Cytometry, Fluorescence Binding Assays, EMSA)

Cell-based assays are critical for understanding the functional consequences of a compound's activity in a biological system.

Electrophoretic Mobility Shift Assay (EMSA): EMSA is a technique used to study protein-DNA or protein-RNA interactions. It is based on the principle that a protein-nucleic acid complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound nucleic acid. This assay was instrumental in demonstrating the mechanism of action for this compound. Research has shown that Benfluron inhibits the formation of the full-length RRE–Rev ribonucleoprotein complex, a critical step in the HIV-1 replication cycle. mdpi.com The inhibitory capacity of Benfluron and its analogs on this complex formation was quantified using EMSA. mdpi.com

Flow Cytometry: This technique is used for the analysis of single cells as they pass through a laser beam. nih.gov It can measure various cellular properties, including cell size, granularity, and the expression of cell surface and intracellular proteins. nih.gov Flow cytometry-based binding assays can be used to characterize the interaction of a compound with its cellular receptor. nih.gov This could be applied to study the binding of this compound to specific cell populations or to analyze downstream cellular effects, such as apoptosis or changes in cell cycle.

Fluorescence Binding Assays: These assays use fluorescently labeled molecules to study binding interactions. They are commonly used to determine the affinity of a ligand for its receptor. mdpi.com Such an assay could be developed to quantify the binding affinity of this compound to its molecular target, providing key data on the compound's potency and specificity.

Future Directions and Research Opportunities

Elucidating Undiscovered Molecular Pathways and Targets

Current research has identified Benfluron hydrochloride's significant anti-HIV activity, which is believed to stem from its ability to inhibit the function of the HIV-1 Rev protein and viral transcription. mdpi.comnih.gov The primary mechanism involves the compound's binding to the Rev Response Element (RRE) on the viral RNA, which disrupts the formation of the RRE-Rev ribonucleoprotein complex essential for the nuclear export of viral transcripts. mdpi.comresearchgate.net This inhibition of Rev-mediated RNA export is a key contributor to its antiretroviral effects. mdpi.comnih.gov

However, Benfluron was initially studied as a cytostatic agent, suggesting that its biological activities may not be limited to the HIV Rev-RRE axis. mdpi.comnih.govnih.gov Its core fluorenone structure is found in various molecules known to bind DNA. mdpi.comnih.gov This raises the possibility that Benfluron's effects on cell proliferation could be due to interactions with other cellular pathways or off-target effects that remain undiscovered. Future research should aim to deconstruct these mechanisms. Investigating its impact on cell cycle regulation, protein synthesis, and other cellular processes in various cell lines could reveal novel targets. nih.gov Such studies would not only clarify its cytostatic properties but also inform the development of more specific analogues.

Development of Novel this compound Analogues with Improved Specificity and Efficacy

A key area of future research is the chemical optimization of the Benfluron scaffold to enhance its therapeutic index. mdpi.com Recent studies have initiated this process by synthesizing and evaluating new analogues to understand the structure-activity relationship (SAR). mdpi.comexlibrisgroup.com The focus has been on modifying the benzo[c]fluorenone system to reduce toxicity while maintaining or improving antiretroviral efficacy. mdpi.comnih.gov

One study explored six analogues designed to alter the planarity and size of the aromatic system. mdpi.com The findings from this research were critical in highlighting the importance of specific structural features:

The Benzo[c] Ring: This component was found to be crucial for antiretroviral activity and the inhibition of the RRE-Rev complex. However, it was also identified as a primary driver of cellular toxicity. mdpi.com

These insights suggest that both the benzo[c] and cyclopentanone (B42830) components are vital for strong antiretroviral action. mdpi.comnih.govresearchgate.net Although none of the initial analogues surpassed the parent compound's activity, the research provided a clear path for future optimization. mdpi.com The development of new analogues will likely focus on modifications to the benzo[c] ring to decrease toxicity while preserving the structural integrity needed for target engagement.

Table 1: Antiretroviral Activity and Toxicity of Benfluron and its Analogues

| Compound | Key Structural Modification | Antiretroviral Activity (EC₅₀, µM) | Cellular Toxicity (CC₅₀, µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Benfluron | Parent Compound | 0.830 | 28.1 | 33.9 |

| Analogue 1 | Lacks benzo[c] ring | > 50 | > 50 | - |

| Analogue 2 | Lacks benzo[c] and cyclopentanone rings | > 50 | > 50 | - |

| Analogue 4 | Lacks cyclopentanone ring | > 50 | > 50 | - |

| Analogue 5 | Retains benzo[c] ring, lacks cyclopentanone | 17.0 | 41.3 | 2.4 |

| Analogue 6 | Retains benzo[c] ring, incorporates N-methylpiperazine | 2.35 | 14.8 | 6.3 |

Exploring Combined Therapeutic Strategies in Preclinical Settings

The standard of care for HIV-1 infection is combination antiretroviral therapy (cART), which utilizes multiple drugs that target different stages of the viral lifecycle. nih.govfrontiersin.org This approach is highly effective at suppressing viral replication and preventing the emergence of drug resistance. nih.gov Given that this compound acts on a novel and unexploited target—the Rev-RRE interaction—it represents a promising candidate for inclusion in future combination regimens. mdpi.comnih.gov

Preclinical studies are needed to explore the potential for synergistic effects when Benfluron or its optimized analogues are combined with existing classes of antiretroviral drugs. nih.govnih.gov Combining a Rev inhibitor with drugs like nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), or integrase inhibitors could lead to enhanced viral suppression. nih.govtandfonline.com Investigating these combinations in vitro would be the first step to identify synergistic or additive interactions and would provide the rationale for advancing the most promising combinations into further preclinical development. nih.govresearchgate.net

Advancements in Analytical Methodologies for this compound Research

Robust and sensitive analytical methods are fundamental for every stage of drug discovery and development, from the characterization of new compounds to their quantification in biological systems. semanticscholar.orgnih.gov As research on this compound and its analogues progresses, the development of specialized analytical techniques will be essential.

For the characterization of novel analogues, high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. mdpi.comnih.govnih.gov These techniques provide definitive structural elucidation and confirm the purity of synthesized compounds, as demonstrated in the characterization of recent Benfluron analogues. mdpi.comspectroscopyonline.comacs.org

For preclinical studies, highly sensitive and selective quantitative methods are required to measure the concentration of Benfluron and its analogues in complex biological matrices like plasma and tissues. mdpi.comnih.gov Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for such bioanalytical applications, offering the necessary sensitivity and specificity to support pharmacokinetic studies. researchgate.netmdpi.comrjptonline.org Developing and validating robust UHPLC-MS/MS methods will be a critical step in evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of new Benfluron-based drug candidates.

Q & A

Q. What experimental models are recommended for studying the pharmacokinetics of Benfluron hydrochloride in preclinical research?

The isolated perfused rat liver (IPRL) model is a robust preclinical tool for investigating hepatic metabolism and pharmacokinetics. In IPRL studies, livers from Wistar Han II rats are perfused at 37°C with a flow rate of ~4 mL/g liver/min, and samples (perfusate, bile) are collected over 120 minutes to track parent drug elimination and metabolite formation . This model allows precise control of physiological variables while avoiding systemic interference.

Q. How can researchers identify Phase I and II metabolites of this compound in metabolic studies?

High-performance liquid chromatography (HPLC) coupled with UV detection (dual wavelengths: 295 nm and 340 nm) is critical for separating and quantifying metabolites. Phase I metabolites (e.g., hydroxylated or demethylated derivatives) are identified via retention time shifts and spectral changes, while Phase II conjugates (e.g., glucuronides) require enzymatic hydrolysis or mass spectrometry for confirmation . Bile samples should be prioritized for detecting polar conjugates due to their excretion pathways.

Q. What is the mechanistic basis for this compound’s antiretroviral activity?

Benfluron inhibits HIV-1 Rev function, a protein essential for viral RNA export from the nucleus. This disruption blocks viral replication, as demonstrated in in vitro assays measuring Rev-dependent RNA transport and viral load reduction . Researchers should validate this mechanism using Rev-transfected cell lines and quantitative PCR to assess viral RNA accumulation in the cytoplasm.

Q. How should researchers design dose-response experiments to evaluate Benfluron’s cytotoxic effects in cancer models?

Use logarithmic dose ranges (e.g., 0.1–100 µM) in cell viability assays (e.g., MTT or ATP-based assays) with triplicate technical replicates. Include positive controls (e.g., doxorubicin) and normalize results to untreated cells. For in vivo studies, oral administration in rodents requires dose adjustments due to Benfluron’s poor absorption linked to high gastric wall affinity . Intraperitoneal injection may bypass this limitation.

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro antiretroviral activity and in vivo pharmacokinetic profiles of this compound?

Reconciling these requires parallel in vitro-in vivo correlation (IVIVC) studies. For example, IPRL data showing rapid hepatic clearance can explain low systemic exposure despite potent in vitro activity. Adjust formulations (e.g., nanoparticles) to enhance bioavailability or use alternative routes (e.g., subcutaneous) to bypass first-pass metabolism. Pair pharmacokinetic modeling with efficacy endpoints (e.g., viral titer reduction) .

Q. What analytical strategies optimize detection of low-abundance Phase II metabolites in bile samples?

Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges enriches polar metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in positive/negative ion switching mode improves sensitivity. For glucuronides, β-glucuronidase treatment followed by LC-MS/MS confirms precursor structures. Include internal standards (e.g., stable isotope-labeled analogs) for quantification .

Q. How can researchers mitigate confounding factors in IPRL studies when assessing Benfluron’s hepatic extraction ratio?

Control perfusion pressure (15–20 mmHg) and oxygen saturation (>95%) to maintain liver viability. Pre-perfuse with albumin-containing buffers to mimic physiological protein binding. Calculate extraction ratios using the formula: , where and are inlet/outlet drug concentrations. Normalize to reference compounds with known extraction profiles .

Q. What statistical methods are appropriate for analyzing time-dependent metabolite pharmacokinetics in perfusion studies?

Non-compartmental analysis (NCA) calculates AUC, , and clearance. For compartmental modeling, use nonlinear mixed-effects software (e.g., NONMEM) to fit metabolite-time curves. Bootstrap resampling (≥1000 iterations) validates parameter estimates. Address censored data (e.g., metabolites below detection limits) via maximum likelihood methods .

Q. How can researchers validate the role of specific cytochrome P450 (CYP) isoforms in Benfluron metabolism?

Use human liver microsomes with chemical inhibitors (e.g., ketoconazole for CYP3A4) or recombinant CYP isoforms. Monitor metabolite formation via LC-MS/MS and calculate isoform contribution using relative activity factors. Cross-validate with CYP phenotyping kits and correlate results with genotypic data (e.g., CYP2D6 polymorphisms) .

Q. What strategies improve reproducibility when scaling Benfluron metabolism studies from rodents to humans?

Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate hepatic clearance using species-specific parameters (e.g., liver weight, blood flow). Validate with human hepatocyte cultures or chimeric mice with humanized livers. Adjust for interspecies differences in protein binding and enzyme affinity using scaling factors derived from in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.